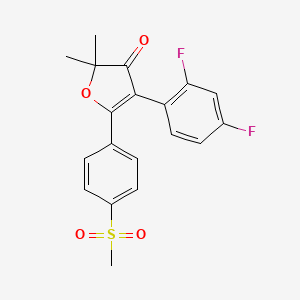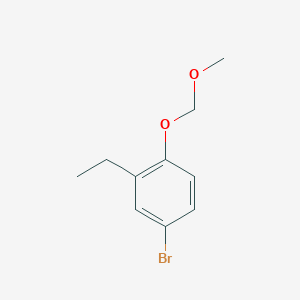
4-Bromo-2-ethyl-1-(methoxymethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethyl-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, featuring a bromine atom, an ethyl group, and a methoxymethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethyl-1-(methoxymethoxy)benzene typically involves the following steps:
Bromination of 2-ethylphenol: The starting material, 2-ethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-ethylphenol.
Protection of the Hydroxyl Group: The hydroxyl group of 4-bromo-2-ethylphenol is protected by converting it into a methoxymethoxy group. This is achieved by reacting the compound with methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethyl-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: 4-Methoxy-2-ethyl-1-(methoxymethoxy)benzene.
Oxidation: 4-Bromo-2-carboxy-1-(methoxymethoxy)benzene.
Reduction: 2-Ethyl-1-(methoxymethoxy)benzene.
Applications De Recherche Scientifique
4-Bromo-2-ethyl-1-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethyl-1-(methoxymethoxy)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethyl group is converted to a carboxylic acid through the formation of an intermediate aldehyde.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-ethylphenol: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
2-Ethyl-1-(methoxymethoxy)benzene: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
4-Bromo-1-ethyl-2-(methoxymethoxy)benzene: Positional isomer with different reactivity due to the position of the substituents.
Uniqueness
4-Bromo-2-ethyl-1-(methoxymethoxy)benzene is unique due to the presence of both a bromine atom and a methoxymethoxy group, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H13BrO2 |
|---|---|
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
4-bromo-2-ethyl-1-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H13BrO2/c1-3-8-6-9(11)4-5-10(8)13-7-12-2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
FLTGDCRXCKWXSC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)Br)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
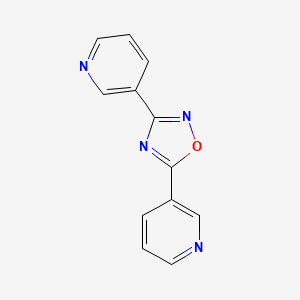


![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)

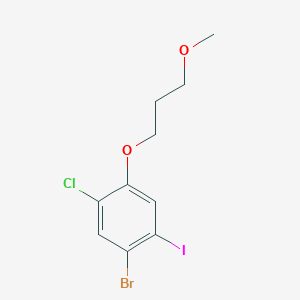
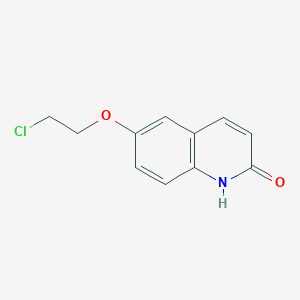
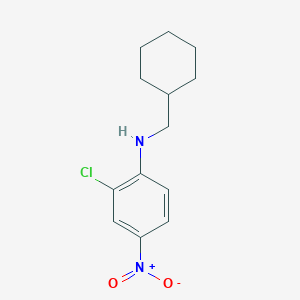


![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
